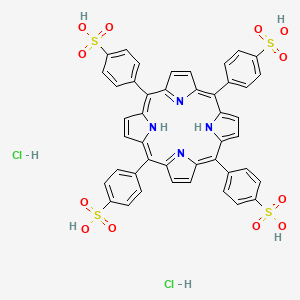
METRIBUZIN-DESAMINO
Descripción general
Descripción
1,2,4-Triazin-5(2H)-one, 6-(1,1-dimethylethyl)-3-(methylthio)- is an aryl sulfide.
Aplicaciones Científicas De Investigación
Análisis de Residuos en Suelo y Plantas
Metribuzin-Desamino, como principal producto de degradación de Metribuzin, se analiza a menudo en muestras de suelo y plantas para monitorizar su destino ambiental . La presencia del compuesto a niveles de trazas se puede determinar utilizando técnicas avanzadas como la Cromatografía de Gases-Espectrometría de Masas en Tándem (GC-MS/MS), que proporciona información sobre la persistencia y la movilidad de los residuos de herbicidas en entornos agrícolas .
Monitorización del Comportamiento Ambiental
Comprender el comportamiento ambiental de los herbicidas es crucial para tratamientos de cultivos seguros y efectivos. La alta solubilidad en agua y la movilidad en el suelo de this compound lo convierten en un marcador significativo para estudiar el impacto ambiental del uso de herbicidas, especialmente su potencial para llegar a las fuentes de agua y entrar en la cadena alimentaria .
Control de Malezas en la Producción de Cultivos
This compound se utiliza en varios cultivos para el control de malezas preemergentes y postemergentes. Su aplicación es crítica en la gestión de malezas anuales de hoja ancha y gramíneas, apoyando así el rendimiento y la calidad de cultivos como patatas, tomates, soja, caña de azúcar, maíz y cereales .
Mejora de la Eficacia de los Herbicidas
La investigación sobre this compound incluye la exploración de su combinación con otros herbicidas o adyuvantes para mejorar la eficacia del control de malezas. Los estudios han demostrado que cuando se utiliza con ciertos adyuvantes, this compound puede mejorar significativamente la inhibición del crecimiento de las malezas, contribuyendo así a mayores rendimientos de los cultivos .
Evaluación de Riesgos de Pesticidas
This compound desempeña un papel en el proceso de evaluación de riesgos de pesticidas. Sus vías metabólicas en varios cultivos se estudian para evaluar la seguridad y los riesgos ambientales asociados con su uso. Esta información es vital para que los organismos reguladores establezcan límites seguros y directrices para la aplicación de herbicidas .
Desarrollo de Métodos Analíticos
El desarrollo de métodos analíticos para detectar this compound y sus metabolitos en matrices agrícolas es un área importante de investigación. Estos métodos tienen como objetivo lograr una cuantificación precisa, lo cual es esencial para fines de monitorización y para garantizar el cumplimiento de las normas de seguridad .
Mecanismo De Acción
Target of Action
Metribuzin-Desamino, also known as Metribuzin da, Metribuzin-DA, Deaminometribuzin, Deaminated sencor, or 1,2,4-Triazin-5(2H)-one, 6-(1,1-dimethylethyl)-3-(methylthio)-, is a major metabolite of the herbicide Metribuzin . The primary targets of this compound are the weeds in various crops . It is used to control annual grass and broad-leaved weeds .
Mode of Action
This compound acts by inhibiting photosynthesis in the target weeds . It disrupts photosystem II, which is an essential component of the photosynthetic process . This disruption prevents the weeds from converting light energy into chemical energy, leading to their death .
Biochemical Pathways
The action of this compound affects the photosynthetic pathway in the target weeds . By disrupting photosystem II, it prevents the conversion of light energy into chemical energy, a crucial step in the photosynthetic process . This disruption leads to the death of the weeds, thereby preventing them from competing with the crops for resources .
Pharmacokinetics
This compound exhibits high water solubility, high to very high soil mobility, and low to moderate persistence in soil . These properties influence its absorption, distribution, metabolism, and excretion (ADME) in the environment . The high water solubility and soil mobility allow this compound to be readily taken up by the target weeds .
Result of Action
The result of this compound’s action is the death of the target weeds . By inhibiting photosynthesis, this compound starves the weeds of the chemical energy they need to grow and reproduce . This leads to the death of the weeds, thereby reducing competition for resources with the crops .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors . Its high water solubility and soil mobility mean that it can be easily transported in the environment, potentially affecting non-target organisms . Therefore, while this compound is an effective herbicide, its use must be carefully managed to minimize potential environmental impacts .
Análisis Bioquímico
Biochemical Properties
Metribuzin-Desamino interacts with various enzymes and proteins. For instance, it has been found to interact with glutathione reductase 2 from Arabidopsis thaliana . The interaction between this compound and this enzyme is believed to be mainly driven by hydrogen bonding and van der Waals forces .
Cellular Effects
This compound and its parent compound Metribuzin have been detected in plants, indicating that they can be absorbed and translocated within plant cells . The presence of these compounds can have various effects on cellular processes, although specific details on the effects of this compound on cell signaling pathways, gene expression, and cellular metabolism are currently limited.
Molecular Mechanism
Metribuzin, the parent compound, is known to inhibit photosynthesis by binding to the D1 quinone protein of the photosystem II (PSII) in the chloroplast, preventing electron transport necessary for the conversion of light to energy . It is possible that this compound may have a similar mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, in one study, bean plants were grown in soil treated with Metribuzin and collected after 23 days. At the end of the assay, only 11% of the initial concentration of Metribuzin remained in the soil, indicating degradation over time .
Dosage Effects in Animal Models
Specific information on the dosage effects of this compound in animal models is currently limited. Metribuzin, the parent compound, has been studied for its toxicological effects. It has been found that the acceptable daily intake (ADI) for Metribuzin is 0.013 mg/kg body weight per day .
Metabolic Pathways
This compound is one of the major metabolites formed when Metribuzin is degraded in the environment . The other major metabolites include diketo-metribuzin and desamino-diketo-metribuzin
Transport and Distribution
This compound, due to its high water solubility and soil mobility, can be transported and distributed within cells and tissues
Propiedades
IUPAC Name |
6-tert-butyl-3-methylsulfanyl-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-8(2,3)5-6(12)9-7(13-4)11-10-5/h1-4H3,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWRSUQXSCLDNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(NC1=O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052839 | |
| Record name | Metribuzin-DA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35045-02-4 | |
| Record name | Metribuzin DA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35045-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Triazin-5(2H)-one, 6-(1,1-dimethylethyl)-3-(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035045024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metribuzin-DA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl 3-[(2,4-dioxo-1,3-thiazolan-5-yliden)methyl]-1H-indole-2-carboxylate](/img/structure/B1530883.png)




![2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-[(2-pyridinylmethyl)amino]acetonitrile](/img/structure/B1530892.png)

![2-amino-7-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1530895.png)


